

A Technical Guide to the Spectroscopic Profile of Disperse Red 50

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **Disperse Red 50** (C.I. 11226), a single azo class disperse dye. Due to the limited availability of specific, publicly accessible spectroscopic data for **Disperse Red 50**, this document leverages data from closely related disperse dyes and general principles of spectroscopic analysis of such compounds to provide a thorough understanding of its expected spectral characteristics. The methodologies and data presented herein are intended to serve as a valuable resource for researchers and professionals engaged in the study and application of disperse dyes.

Chemical Identity and Structure

Disperse Red 50 is a synthetic organic dye belonging to the azo class of compounds. Its chemical structure is characterized by the presence of an azo group (-N=N-) linking two aromatic moieties. The manufacturing process involves the diazotization of 2-Chloro-4-nitrobenzenamine, which is then coupled with N-ethyl-N-cyanoethylaniline[1].

Table 1: Chemical Identification of **Disperse Red 50**

Identifier	Value
C.I. Name	Disperse Red 50
C.I. Number	11226
CAS Registry Number	12223-35-7, 40880-51-1[1]
Molecular Formula	C17H16ClN5O2[1]
Molecular Weight	357.79 g/mol [1]
Chemical Class	Single Azo Dye[1]

While some sources may refer to **Disperse Red 50** as an anthraquinone derivative[2][3], the more prevalent and detailed manufacturing information points to it being a monoazo dye. This guide will proceed based on the azo structure.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a key analytical technique for characterizing the electronic transitions within a dye molecule, which are responsible for its color. For azo dyes like **Disperse Red 50**, the spectrum is typically characterized by a strong absorption band in the visible region, corresponding to the $\pi \to \pi^*$ transition of the conjugated azo system, and additional bands in the UV region from the aromatic rings.

While a specific UV-Vis spectrum for **Disperse Red 50** is not readily available in the reviewed literature, data from other red disperse azo dyes can provide an expected absorption range. For instance, Disperse Red 19 exhibits a maximum absorption (λ max) at 495 nm[4]. It is anticipated that **Disperse Red 50** would have a λ max in a similar region, likely between 480 and 520 nm, corresponding to its red color.

Table 2: Expected UV-Vis Absorption Data for Disperse Red 50

Parameter	Expected Value	Rationale
λmax (Visible)	~480 - 520 nm	Based on the visible absorption of similar red azo disperse dyes.
Molar Absorptivity (ε)	High	Azo dyes are strong chromophores with high molar absorptivity values.
Solvent Effects	Solvatochromism	The position and intensity of the absorption maximum can be influenced by the polarity of the solvent.

Experimental Protocol: UV-Vis Spectroscopy of a Disperse Dye

This protocol outlines a general procedure for obtaining the UV-Vis absorption spectrum of a disperse dye.

- Instrumentation: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 to 800 nm is required.
- Sample Preparation:
 - Due to the low aqueous solubility of disperse dyes, a suitable organic solvent must be chosen. Common solvents include acetone, ethanol, or dimethylformamide (DMF).
 - Prepare a stock solution of the dye by accurately weighing a small amount of the solid and dissolving it in a known volume of the chosen solvent in a volumetric flask.
 - Prepare a series of dilutions from the stock solution to determine the optimal concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 to 1.0).
- Measurement:

- Use matched quartz cuvettes with a 1 cm path length.
- Fill the reference cuvette with the pure solvent and the sample cuvette with the dye solution.
- Record a baseline spectrum with the solvent-filled cuvettes in both the sample and reference beams.
- Replace the solvent in the sample beam with the dye solution and record the absorption spectrum over the desired wavelength range.
- Data Analysis:
 - Identify the wavelength of maximum absorbance (λmax).
 - If the concentration is known, calculate the molar absorptivity (ϵ) using the Beer-Lambert law (A = ϵ bc).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of **Disperse Red 50** is expected to show characteristic absorption bands corresponding to its azo linkage, aromatic rings, nitro group, chloro group, and alkyl functionalities.

While a specific FTIR spectrum for **Disperse Red 50** is not available, the expected characteristic peaks based on its structure are summarized below.

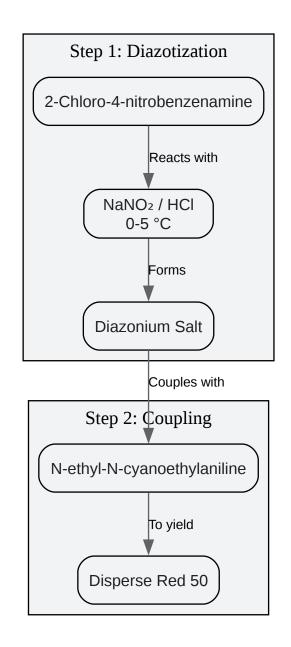
Table 3: Expected FTIR Absorption Bands for Disperse Red 50

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
~3100 - 3000	Aromatic C-H	Stretching
~2970 - 2850	Aliphatic C-H	Stretching
~2250 - 2200	C≡N (Nitrile)	Stretching
~1600 - 1585	N=N (Azo)	Stretching
~1590, 1475	Aromatic C=C	Stretching
~1530, 1350	NO2 (Nitro)	Asymmetric & Symmetric Stretching
~1250	Aryl-N	Stretching
~850 - 550	C-Cl	Stretching

Experimental Protocol: FTIR Spectroscopy of a Disperse Dye

This protocol provides a general method for obtaining the FTIR spectrum of a solid dye sample.

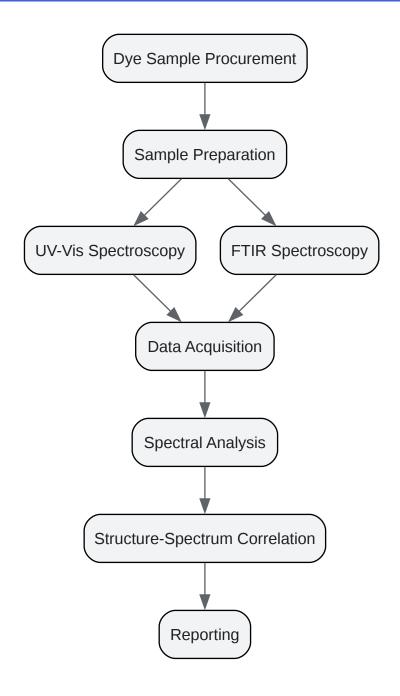
- Instrumentation: A Fourier-Transform Infrared Spectrometer equipped with a suitable sampling accessory (e.g., ATR, KBr pellet press).
- Sample Preparation (KBr Pellet Method):
 - Thoroughly dry a small amount of the dye sample and finely grind it into a powder using an agate mortar and pestle.
 - Add a small amount of spectroscopic grade potassium bromide (KBr) powder (typically in a 1:100 dye to KBr ratio) and mix thoroughly.
 - Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.
- Measurement:
 - Record a background spectrum of the empty sample compartment.



- Place the KBr pellet in the sample holder and record the sample spectrum.
- The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.
- Data Analysis:
 - Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

Visualization of Synthesis and Analytical Workflow Synthesis Pathway of Disperse Red 50

The synthesis of **Disperse Red 50** involves a two-step diazotization and coupling reaction.


Click to download full resolution via product page

Caption: Synthesis pathway of **Disperse Red 50**.

Experimental Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic characterization of a disperse dye is outlined below.

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide has provided a detailed overview of the expected spectroscopic characteristics of **Disperse Red 50**, based on its chemical structure and data from related compounds. The provided experimental protocols offer a solid foundation for researchers to conduct their own spectroscopic analyses of this and other disperse dyes. The synthesis and

analytical workflow diagrams serve to visually simplify these complex processes. While a definitive, publicly available spectrum for **Disperse Red 50** remains elusive, the information compiled in this document provides a robust framework for its study and application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. worlddyevariety.com [worlddyevariety.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Profile of Disperse Red 50]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585171#spectroscopic-data-uv-vis-ftir-of-disperse-red-50]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com